I1 Imidazoline Receptor Binding Affinity vs. I2 and α2-Adrenergic Receptors
3-(1H-Imidazol-4-yl)-benzylamine demonstrates high-affinity binding to the I1 imidazoline binding site with a Ki of 2.30 nM in rat PC12 cell membranes [1]. In cross-target selectivity assessment, the compound exhibits approximately 34-fold selectivity over I2 imidazoline binding sites (Ki = 79 nM for displacement of [³H]clonidine from rat cortex α2-adrenergic receptors) and approximately 131-fold selectivity over rabbit kidney I2 receptors (Ki = 302 nM for [³H]idazoxan displacement) [1]. This selectivity profile is derived from the specific 3-substituted benzylamine-imidazole architecture and positions the compound as a selective I1-preferring ligand in systems where discrimination between imidazoline receptor subtypes is essential.
| Evidence Dimension | Binding affinity (Ki) across imidazoline and adrenergic receptor subtypes |
|---|---|
| Target Compound Data | Ki = 2.30 nM at I1 imidazoline binding site (rat PC12 cells) |
| Comparator Or Baseline | Ki = 79 nM at α2-adrenergic receptor (rat cortex); Ki = 302 nM at I2 imidazoline receptor (rabbit kidney) |
| Quantified Difference | 34-fold selectivity over α2-adrenergic receptor; 131-fold selectivity over I2 imidazoline receptor |
| Conditions | Radioligand displacement assays: [³H]clonidine for I1/α2; [³H]idazoxan for I2; rat PC12 cell membranes, rat cortex membranes, rabbit kidney membranes |
Why This Matters
This selectivity data enables informed compound selection for studies requiring discrimination between I1 imidazoline receptor-mediated effects and off-target α2-adrenergic or I2 receptor activities.
- [1] BindingDB. BDBM50421578 (CHEMBL13789): Binding affinity data for I1 imidazoline binding site, α2-adrenergic receptor, and I2 imidazoline receptor. Curated by ChEMBL. Accessed April 2026. View Source
